molecular formula C15H13NO2S B4003043 4-[4-(methylsulfonyl)phenyl]-1H-indole

4-[4-(methylsulfonyl)phenyl]-1H-indole

Cat. No.: B4003043
M. Wt: 271.3 g/mol
InChI Key: QXXVLKFJFZKEMW-UHFFFAOYSA-N
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Description

4-[4-(Methylsulfonyl)phenyl]-1H-indole is a chemical building block of significant interest in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its core structure features an indole scaffold linked to a methylsulfonylphenyl moiety, a combination that is prevalent in compounds with potent biological activity . Research on highly analogous 2-(4-methylsulfonylphenyl)indole derivatives has demonstrated promising dual antimicrobial and anti-inflammatory activities . These related compounds have shown efficacy against a range of multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative strains like E. coli and K. pneumoniae . Mechanistically, the methylsulfonyl group is a key pharmacophore associated with high selectivity for cyclooxygenase-2 (COX-2) inhibition . This makes derivatives of this compound valuable for investigation as multi-target agents for conditions involving both infection and inflammation. Molecular modeling studies suggest that these analogs fit well into the active site of the COX-2 enzyme, correlating with strong in vitro inhibitory data . As such, this compound serves as a versatile precursor for generating new compounds for oncological, anti-infective, and anti-inflammatory research programs. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(4-methylsulfonylphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-19(17,18)12-7-5-11(6-8-12)13-3-2-4-15-14(13)9-10-16-15/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXVLKFJFZKEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties:
The compound has been investigated for its role as a cyclooxygenase-2 (COX-2) inhibitor, which is crucial in the development of anti-inflammatory drugs. Research has shown that derivatives of 4-[4-(methylsulfonyl)phenyl]-1H-indole exhibit selective COX-2 inhibitory activity, making them promising candidates for new anti-inflammatory therapies. For instance, studies have synthesized various analogs and evaluated their efficacy in vitro and in vivo, demonstrating significant anti-inflammatory effects with reduced ulcerogenic liability compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Pharmacophore Development:
The unique structural features of this compound allow it to serve as a pharmacophore for drug design. Its sulfonyl group enhances binding affinity to target enzymes, leading to improved therapeutic profiles. The synthesis of related compounds has shown that modifications can lead to enhanced COX-2 selectivity and reduced side effects .

Radiotracer Development

Positron Emission Tomography (PET) Imaging:
Research has also explored the use of this compound as a radiotracer for PET imaging of COX-2 expression in tumors. Although initial studies indicated promising stability profiles, challenges were noted regarding its uptake in COX-2-expressing human tumor xenografts, suggesting further optimization is necessary for effective imaging applications .

Materials Science

Synthesis of Novel Materials:
The compound's unique chemical properties make it suitable for the development of advanced materials. Its application in creating polymers with specific electronic or optical properties has been investigated, showcasing potential uses in organic electronics and photonic devices.

Mechanistic Insights

Understanding the mechanism of action of this compound involves studying its interaction with biological targets. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, which is critical for its function as a COX-2 inhibitor .

Case Studies

Case Study 1: Synthesis and Evaluation of Indole Derivatives
A study synthesized several derivatives of this compound and evaluated their anti-inflammatory properties against COX-1 and COX-2 enzymes. The results indicated that certain derivatives exhibited higher selectivity for COX-2, suggesting a potential pathway for developing safer anti-inflammatory drugs .

Case Study 2: Radiotracer Application
Another investigation focused on the synthesis of a fluorinated version of the compound for use as a PET imaging agent. While it showed good stability in vitro, in vivo results revealed inadequate tumor uptake, prompting further research into modifying the structure to enhance targeting capabilities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-[4-(methylsulfonyl)phenyl]-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of sulfonyl-substituted indoles typically involves sulfonylation of the indole ring or coupling reactions. For example, sulfonyl chloride intermediates (e.g., 1-methyl-1H-indole-4-sulfonyl chloride) are synthesized via chlorosulfonic acid treatment of indole precursors under controlled temperatures (0–5°C) . For this compound, a Suzuki-Miyaura coupling between 4-bromoindole and 4-(methylsulfonyl)phenylboronic acid could be employed, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system. Yield optimization may require inert atmosphere conditions and microwave-assisted heating (80–100°C, 1–2 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the methylsulfonyl group (singlet at ~3.3 ppm for CH₃ and SO₂ signals in ¹H/¹³C) and indole aromatic protons (δ 6.5–8.0 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using a Bruker D8 Venture diffractometer at 100 K) resolves bond angles and torsional strain between the indole and sulfonylphenyl moieties, critical for validating stereoelectronic effects .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular mass (e.g., [M+H]⁺ for C₁₅H₁₃NO₂S: calc. 271.0668, obs. 271.0665) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for sulfonyl-containing indole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from differences in cell lines, assay conditions, or compound purity. To address this:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v).
  • Purity Validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) and corroborate with NMR .
  • Mechanistic Studies : Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics or molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) .

Q. What computational strategies are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. For this compound, logP ≈ 2.8 suggests moderate bioavailability .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model solvation effects and stability of the sulfonyl-indole scaffold in biological membranes. Simulations at 310 K over 100 ns reveal conformational flexibility critical for target engagement .

Q. How can researchers design experiments to elucidate the role of the methylsulfonyl group in modulating biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs replacing the methylsulfonyl group with sulfonamide, sulfoxide, or hydrogen. Compare IC₅₀ values in enzyme assays (e.g., COX-2 inhibition) to identify electronic or steric contributions .
  • Electrostatic Potential Mapping : Gaussian 09 calculations (DFT/B3LYP/6-311++G**) visualize charge distribution, highlighting the electron-withdrawing effect of the SO₂ group on indole aromaticity .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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